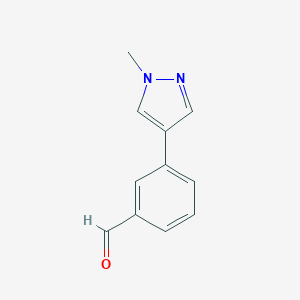

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMVYZMDDGBVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443018 | |

| Record name | 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179055-93-7 | |

| Record name | 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde synthesis from 3-bromobenzaldehyde

An In-Depth Technical Guide to the Synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde via Suzuki-Miyaura Cross-Coupling

Executive Summary

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde from 3-bromobenzaldehyde. The core of this synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its efficiency and broad functional group tolerance. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of methodological choices, a step-by-step laboratory procedure, and insights into reaction optimization and characterization. By elucidating the causality behind the selection of catalysts, reagents, and conditions, this guide serves as a practical and authoritative resource for the successful synthesis of this valuable biaryl building block.

Introduction: The Significance of Pyrazole-Containing Biaryl Aldehydes

Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific incorporation of a pyrazole moiety introduces a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a feature that can significantly influence a molecule's pharmacological profile through hydrogen bonding capabilities, metabolic stability, and target-binding interactions.[1] The additional presence of a benzaldehyde functional group provides a versatile chemical handle for further molecular elaboration, enabling the construction of more complex derivatives such as Schiff bases, alcohols, or carboxylic acids through subsequent reactions.

The target molecule, 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, is therefore a highly valuable intermediate in the synthesis of novel pharmaceutical candidates and functional materials. This guide details its synthesis via the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the phenyl ring of benzaldehyde and the pyrazole ring is optimally achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction was selected for its numerous advantages:

-

High Functional Group Tolerance: The reaction conditions are mild enough to preserve the sensitive aldehyde functional group, which could be compromised by more aggressive organometallic reagents.

-

Commercial Availability of Reagents: Both the aryl halide (3-bromobenzaldehyde) and the necessary pyrazole boronic esters are readily available or can be synthesized via established methods.[2][3]

-

High Yields and Selectivity: The reaction is known for its high efficiency and minimal formation of homocoupled byproducts when properly optimized.

-

Well-Understood Mechanism: The catalytic cycle is extensively studied, allowing for rational troubleshooting and optimization.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromobenzaldehyde), inserting itself into the carbon-bromine bond to form a Pd(II) complex. The reactivity of aryl halides typically follows the order I > Br > OTf >> Cl. Aryl bromides offer a good balance of reactivity and stability.

-

Transmetalation: The organic moiety from the pyrazole boronic acid or ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the exchange of the bromide ligand on the palladium complex with the pyrazole group.

-

Reductive Elimination: The two organic fragments (the benzaldehyde and pyrazole moieties) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Reagent Selection

-

Boron Reagent: While arylboronic acids can be used, their corresponding pinacol esters, such as 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , are often preferred.[2] Boronic esters exhibit greater stability, are less prone to protodeboronation, and are easier to handle and purify than boronic acids.[5]

-

Catalyst System: The combination of a palladium source and a phosphine ligand is critical. For coupling with N-heterocycles, which can sometimes inhibit catalysis, robust ligand systems are required. **[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) ** is an excellent choice.[6] The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that stabilizes the palladium center and promotes the key steps of the catalytic cycle, often leading to higher yields and faster reaction times.

-

Base: An inorganic base is essential for the transmetalation step. Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are effective and commonly used.[7] They are strong enough to form the active boronate species without causing unwanted side reactions with the aldehyde.

-

Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. A combination of 1,4-dioxane and water provides an excellent medium for this transformation.[7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| 3-Bromobenzaldehyde | 185.02 | 185 | 1.0 | 1.0 |

| 1-Methyl-4-(...)-1H-pyrazole | 208.07 | 250 | 1.2 | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.73 | 22 | 0.03 | 0.03 (3 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous, degassed) | - | 10 mL | - | - |

| Deionized Water (degassed) | - | 2.5 mL | - | - |

| Full name: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[2][8] |

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (185 mg, 1.0 mmol), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (250 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) via syringe.[6] Briefly continue bubbling the inert gas through the solution for 10 minutes. Finally, add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol).

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-bromobenzaldehyde starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

-

Purification: The resulting crude residue should be purified by flash column chromatography on silica gel.[9] A gradient elution system, starting with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate), will effectively separate the product from residual starting materials and catalyst byproducts. The aldehyde product is typically UV-active and can be visualized on TLC plates under a UV lamp.

-

Characterization Data (Predicted):

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H, -CHO), 8.10 (s, 1H), 7.95 (d, 1H), 7.80 (s, 1H, pyrazole-H), 7.75 (d, 1H), 7.60 (t, 1H), 7.55 (s, 1H, pyrazole-H), 3.95 (s, 3H, -NCH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 192.0, 138.0, 137.0, 135.5, 131.0, 130.0, 129.5, 128.0, 122.0, 118.0, 39.5.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₀N₂O [M+H]⁺, expected m/z value should be confirmed against the observed value.

-

Troubleshooting and Field Insights

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Ensure the palladium catalyst is active. Use freshly opened or properly stored reagents. Thoroughly degas all solvents to remove oxygen, which can deactivate the Pd(0) catalyst. |

| Debromination of Starting Material | Presence of protic impurities; Sub-optimal catalyst/ligand system. | Use anhydrous solvents. Consider a different catalyst system, such as one employing a more specialized ligand like XPhos, which is known to suppress debromination.[10][11] |

| Formation of Homocoupled Byproducts | Reaction temperature is too high; Incorrect stoichiometry. | Lower the reaction temperature. Ensure the stoichiometry is correct, particularly that the boronic ester is in slight excess (1.1-1.2 eq.) but not significantly more. |

| Difficulty in Purification | Aldehyde oxidation to carboxylic acid; Catalyst residue co-elutes with the product. | Work up the reaction promptly. To remove acidic impurities, an aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) can be performed before drying the organic layer.[12] Use a purification method like passing the crude material through a small plug of silica to remove palladium residues before the main column. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagents:

-

Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.

-

1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Use in a fume hood and away from ignition sources.

-

3-Bromobenzaldehyde: Is an irritant. Avoid contact with skin and eyes.

-

Potassium Carbonate: Is a mild base but can cause irritation. Avoid creating dust.

-

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and reliable method for the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde from 3-bromobenzaldehyde. By carefully selecting a robust catalyst system, such as Pd(dppf)Cl₂, and maintaining an inert atmosphere, the reaction can be driven to completion with high yield. The protocol described herein is a validated approach that balances efficiency, functional group compatibility, and operational simplicity, making it an invaluable tool for researchers in organic and medicinal chemistry.

References

-

Anderson, K. W., et al. (2006). The Development of a Second-Generation Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 45(40), 6523-6527. [Link]

-

Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]

-

Fan, X., Zhang, G., & Zhang, Y. (2020). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Frontiers of Chemical Science and Engineering, 14(4), 576-588. [Link]

-

Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

-

Chemistry Step. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Abderrahim, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2825-2835. [Link]

-

Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information, The Royal Society of Chemistry. [Link]

-

ResearchGate. (2008). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

-

Schmidt, J., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 12(15), 9242-9250. [Link]

-

PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Abderrahim, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]

-

Zhang, W., et al. (2022). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online, 43(1), 123-131. [Link]

-

ResearchGate. (2018). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. ResearchGate. [Link]

-

Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromobenzaldehyde. PrepChem.com. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

-

Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 1-15. [Link]

-

Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

Reddit. (2015). Purifying aldehydes? r/chemistry. [Link]

-

Arshad, M., et al. (2019). (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. SN Applied Sciences, 1(6), 548. [Link]

-

ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. reddit.com [reddit.com]

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde CAS number 179055-93-7 properties

An In-depth Technical Guide to 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (CAS No. 179055-93-7), a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characteristics, and safety protocols. Emphasis is placed on its application as a key intermediate in the synthesis of complex molecular architectures, particularly for drug discovery, leveraging the well-established biological significance of the pyrazole scaffold.[1][2] While specific experimental data for some properties are not widely published, this guide synthesizes information from commercial suppliers, safety data sheets of analogous compounds, and established chemical principles to provide a reliable resource for laboratory professionals.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a "biologically privileged" scaffold, a distinction earned due to its prevalence in a multitude of compounds exhibiting a wide array of biological activities.[1] Pyrazole derivatives are known to possess anti-inflammatory, anticancer, antimicrobial, and analgesic properties, among others.[2][3] The compound 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde serves as a crucial intermediate, combining the reactive aldehyde functional group with the stable, N-methylated pyrazole core. This structure allows for facile diversification through reactions such as reductive amination, Wittig reactions, and various condensations, making it an invaluable starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[4]

Physicochemical and Structural Properties

The core properties of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde are summarized below. It is important to note that while fundamental properties are well-documented, specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 179055-93-7 | [5][6][7] |

| Molecular Formula | C₁₁H₁₀N₂O | [6][8] |

| Molecular Weight | 186.21 g/mol | [6] |

| IUPAC Name | 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde | N/A |

| Appearance | Expected to be a solid at room temperature. | [N/A] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | N/A |

| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Nitrogen). Recommended storage at 2-8°C. Keep away from moisture and oxidizing agents. | [9] |

Synthesis and Reaction Chemistry

The primary and most commercially viable route for the synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11][12] This powerful C-C bond-forming reaction provides a high-yield and functional-group-tolerant method for linking the pyrazole and benzaldehyde moieties.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the phenyl ring and the pyrazole ring, identifying 3-bromobenzaldehyde and a suitable 1-methyl-4-pyrazolylboron species as the key synthons.

Caption: Retrosynthetic approach for the target molecule.

Representative Synthesis Protocol (Suzuki-Miyaura Coupling)

The following protocol is a representative procedure adapted from established methods for similar aryl-heteroaryl couplings.[13] Researchers should optimize conditions for their specific setup.

Step 1: Reaction Setup

-

To a three-necked, round-bottomed flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add 3-bromobenzaldehyde (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid or its pinacol ester (1.1 eq), and a suitable solvent such as 1,4-dioxane or a mixture of toluene and water.

-

Purge the vessel with an inert gas (Nitrogen or Argon) for 15-20 minutes.

Step 2: Catalyst and Base Addition

-

To the stirred solution, add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos).

-

Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux (typically 80-100°C) under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

Step 4: Work-up and Purification

-

Cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde.

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A sharp singlet is expected in the highly deshielded region of the spectrum, typically between δ 9.9 - 10.1 ppm .

-

Aromatic Protons (Benzene Ring): The four protons on the substituted benzene ring will appear as complex multiplets between δ 7.5 - 8.0 ppm . The proton ortho to the aldehyde group and adjacent to the pyrazole-substituted carbon will likely be the most downfield.

-

Pyrazole Protons: Two singlets are expected for the two protons on the pyrazole ring. Based on similar structures, these would likely appear between δ 7.8 - 8.2 ppm .

-

Methyl Protons (-NCH₃): A sharp singlet integrating to three protons is expected around δ 3.9 - 4.1 ppm , characteristic of an N-methyl group on a pyrazole ring.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-CHO): A signal in the far downfield region, δ 190 - 193 ppm .

-

Aromatic & Heteroaromatic Carbons: Multiple signals between δ 115 - 145 ppm . This includes the six carbons of the benzene ring and the three carbons of the pyrazole ring. The carbon atom of the benzene ring attached to the pyrazole will be identifiable, as will the carbon attached to the aldehyde group.

-

Methyl Carbon (-NCH₃): A signal in the aliphatic region, expected around δ 38 - 40 ppm .

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde lies in its role as a versatile scaffold for synthesizing more complex, biologically active molecules. The pyrazole core is a key pharmacophore in numerous approved drugs and clinical candidates. The aldehyde handle provides a convenient point for chemical elaboration to explore structure-activity relationships (SAR).

Potential Therapeutic Areas:

-

Oncology: Many pyrazole-containing compounds are potent kinase inhibitors.[3] This aldehyde can be used to synthesize derivatives targeting various kinases involved in cell proliferation and survival.

-

Inflammation: Pyrazole derivatives are famously known for their anti-inflammatory effects, with celecoxib (a COX-2 inhibitor) being a prime example. This building block is ideal for creating novel anti-inflammatory agents.[3]

-

Infectious Diseases: The pyrazole nucleus is present in compounds with demonstrated antibacterial and antifungal activities.[2][14]

Safety, Handling, and Disposal

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound is not universally available. The following information is compiled from data on structurally similar compounds, such as other pyrazole-benzaldehydes, and should be used as a guideline.[15][16] Always consult a current SDS from your supplier and perform a risk assessment before handling.

Hazard Identification

-

GHS Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[17]

-

Skin Irritation (Category 2) - Causes skin irritation.[17]

-

Eye Irritation (Category 2A) - Causes serious eye irritation.[17]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.[17]

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[15]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[15]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]

Disposal

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not empty into drains.

Conclusion

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a high-value chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its straightforward synthesis via Suzuki coupling and the reactive nature of its aldehyde group make it an attractive building block for creating diverse molecular libraries. While a complete, experimentally verified dataset for all its properties is not yet in the public domain, the information compiled in this guide from analogous compounds and established chemical theory provides a solid foundation for its safe and effective use in a research and development setting.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

material safety data sheet sds/msds. Kasturi Aromatics. Available from: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available from: [Link]

-

Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. Available from: [Link]

-

SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Organic Syntheses Procedure. Available from: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available from: [Link]

-

Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. Available from: [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

-

3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available from: [Link]

-

Solved Interpret both the 1 H and 13C NMR spectra of. Chegg.com. Available from: [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 179055-93-7 Cas No. | 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde | Matrix Scientific [matrixscientific.com]

- 6. biosynth.com [biosynth.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. kasturiaromatics.com [kasturiaromatics.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.ca [fishersci.ca]

- 17. 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Scrutiny of 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind the spectroscopic techniques and the interpretation of the resulting spectra, providing a comprehensive understanding of the molecule's structural features.

Introduction

3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde, with CAS number 179055-93-7, is a bifunctional organic molecule incorporating a substituted pyrazole ring and a benzaldehyde moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with pyrazole derivatives. Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic methods are the cornerstone of this characterization. This guide will walk through the acquisition and interpretation of the key spectroscopic data for this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde are key to understanding its spectroscopic signature. The molecule consists of a 1-methylpyrazole ring attached to a benzaldehyde ring at the 3-position. This arrangement dictates the electronic environment of each atom and the vibrational modes of the bonds, which are in turn probed by NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring NMR Spectra

The following protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra for a solid organic compound like 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

- Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[1]

- Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the solution height is around 4-5 cm.

- Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

- Place the sample into the NMR magnet.

- Locking: The spectrometer's field frequency is adjusted to the deuterium signal of the solvent to compensate for any magnetic field drift.[1]

- Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[1]

- Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal transmission and detection.

- Acquire the spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.92 | s | 1H | Pyrazole H-5 |

| 8.86 | s | 1H | Pyrazole H-2 |

| 8.02 | d, J = 8.0 Hz | 1H | Aromatic H |

| 7.49 | t, J = 8.0 Hz | 1H | Aromatic H |

| ~10.0 | s | 1H | Aldehyde CHO |

| ~3.9 | s | 3H | N-CH₃ |

| Note: The aldehyde and N-methyl proton shifts are predicted based on typical values for similar structures, as the available experimental data is incomplete. The data for the pyrazole and aromatic protons is from a supplementary information file from the Royal Society of Chemistry, which, while not definitively assigned in the source, is consistent with the expected structure.[2] |

Interpretation:

-

Pyrazole Protons: The two singlets at 8.92 and 8.86 ppm are characteristic of protons on a pyrazole ring. Their downfield shift is due to the electron-withdrawing nature of the aromatic system.

-

Aromatic Protons: The doublet and triplet between 7.49 and 8.02 ppm correspond to the protons on the benzaldehyde ring. The splitting patterns arise from coupling with adjacent protons.

-

Aldehyde Proton: A singlet is expected around 9-10 ppm for the aldehyde proton, a highly deshielded region due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.[3][4]

-

N-Methyl Protons: A singlet for the N-methyl group is anticipated around 3.9 ppm.

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| 152.7 | Pyrazole C-5 |

| 152.2 | Pyrazole C-3 |

| 139.1 | Aromatic C |

| 123.5 | Aromatic C |

| 116.3 | Aromatic C |

| 109.8 | Pyrazole C-4 |

| ~192.0 | Aldehyde C=O |

| ~39.0 | N-CH₃ |

| Note: The aldehyde and N-methyl carbon shifts are predicted based on typical values. The other carbon chemical shifts are from the same Royal Society of Chemistry source as the proton data.[2] |

Interpretation:

-

Pyrazole Carbons: The signals at 152.7, 152.2, and 109.8 ppm are assigned to the carbons of the pyrazole ring.

-

Aromatic Carbons: The peaks at 139.1, 123.5, and 116.3 ppm belong to the carbons of the benzaldehyde ring.

-

Aldehyde Carbonyl: The carbonyl carbon of the aldehyde is expected to be significantly downfield, typically in the range of 190-200 ppm.[3]

-

N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the aliphatic region, around 39 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum (Thin Solid Film)

This method is often preferred for solid samples due to its simplicity and the avoidance of mulling agents that can obscure parts of the spectrum.[5]

1. Sample Preparation:

- Place a small amount of the solid sample (a few milligrams) into a small test tube or vial.

- Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.

- Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

- Using a pipette, apply a drop of the solution to the center of the salt plate.

- Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.

2. Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.

- Acquire the background spectrum (of the clean salt plate and air).

- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Clean the salt plate thoroughly with an appropriate solvent after use.

Predicted IR Spectrum Analysis

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Pyrazole |

| ~2950-2850 | C-H stretch | N-CH₃ |

| ~2850 and ~2750 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1700 | C=O stretch | Aldehyde (carbonyl) |

| ~1600-1450 | C=C and C=N stretch | Aromatic and Pyrazole rings |

Interpretation:

-

C-H Stretching: The region above 3000 cm⁻¹ will show absorptions for the C-H bonds of the aromatic and pyrazole rings. The aliphatic C-H stretch of the methyl group will appear just below 3000 cm⁻¹. A key diagnostic feature for the aldehyde is the appearance of two weak bands around 2850 and 2750 cm⁻¹, known as a Fermi doublet, arising from the aldehyde C-H stretch.[3][4]

-

Carbonyl Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is the most characteristic signal for the C=O double bond of the aldehyde. Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to aliphatic aldehydes.[3]

-

Fingerprint Region: The region from approximately 1600 to 1450 cm⁻¹ will contain several bands due to the C=C stretching vibrations of the aromatic ring and the C=C and C=N stretching of the pyrazole ring. The region below 1400 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a classic, hard ionization technique that leads to significant fragmentation, often providing a detailed "fingerprint" of the molecule.[6]

1. Sample Introduction:

- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

- The sample is vaporized by heating under high vacuum.

2. Ionization:

- The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

- This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

3. Fragmentation:

- The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral fragments.

4. Mass Analysis and Detection:

- The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

- A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Analysis

The molecular formula of 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol .

| m/z Value | Ion | Interpretation |

| 186 | [M]⁺• | Molecular ion |

| 185 | [M-H]⁺ | Loss of the aldehydic hydrogen |

| 157 | [M-CHO]⁺ | Loss of the formyl group |

| 104 | [C₇H₆O]⁺• | Benzaldehyde fragment |

| 82 | [C₄H₆N₂]⁺• | 1-Methylpyrazole fragment |

Interpretation:

-

Molecular Ion: The peak corresponding to the intact molecule minus one electron (the molecular ion, M⁺•) should be observed at m/z = 186.

-

[M-H]⁺ Peak: A common fragmentation pathway for aldehydes is the loss of the hydrogen atom from the formyl group, which would result in a peak at m/z = 185.

-

Loss of the Formyl Group: Cleavage of the bond between the aromatic ring and the aldehyde group would lead to the loss of a neutral CHO radical, giving a fragment at m/z = 157.

-

Major Fragments: Fragmentation could also lead to the formation of ions corresponding to the two main components of the molecule: a benzaldehyde-like fragment and a 1-methylpyrazole fragment.

Conclusion

The spectroscopic analysis of 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde provides a detailed picture of its molecular structure. NMR spectroscopy confirms the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (aldehyde, aromatic and pyrazole rings), and mass spectrometry establishes the molecular weight and likely fragmentation patterns. This comprehensive spectroscopic dataset is essential for confirming the identity and purity of this compound, providing a solid foundation for its further investigation and application in research and development.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

PharmaTutor. Sampling Methods for IR Spectroscopy. (2010-03-22). [Link]

-

Slideshare. ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT. [Link]

-

University of California, Irvine. Sample preparation for FT-IR. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022-09-05). [Link]

-

National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019-02-10). [Link]

-

Metabolomics Society. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

Washington University in St. Louis. Ionization Methods in Organic Mass Spectrometry. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. (2025-07-24). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Some New Pyrazoline Compounds Derived from Azo-Benzaldehyde pp.(51-58). (2025-08-06). [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022-11-02). [Link]

-

Oregon State University. CH 336: Aldehyde Spectroscopy. (2020-02-07). [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. (2025-08-07). [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

Organic Chemistry at CU Boulder. Example 7. [Link]

-

PubMed. Spectroscopic characterization of ethyl xanthate oxidation products and analysis by ion interaction chromatography. [Link]

-

PubChem. 4-(3-methyl-1h-pyrazol-1-yl)benzaldehyde. [Link]

-

PubMed. Real-time monitoring of lipopeptide biosynthesis in Bacillus subtilis fermentation using attenuated total reflectance Fourier transform infrared spectroscopy combined with chemometrics. (2025-12-12). [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. rsc.org [rsc.org]

- 3. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Physical and chemical properties of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

An In-Depth Technical Guide to 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (CAS No. 179055-93-7). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document details its molecular structure, physicochemical characteristics, a validated synthetic pathway, and an analysis of its chemical reactivity. Furthermore, it explores the compound's applications as a versatile intermediate in the development of novel therapeutics and functional materials, supported by spectroscopic data interpretation and established experimental protocols. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.

Introduction to a Versatile Heterocyclic Aldehyde

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a bifunctional organic compound featuring a benzaldehyde moiety substituted with a methylated pyrazole ring. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions.[1][2] The aldehyde group serves as a versatile chemical handle, enabling a wide range of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations.[3] This dual reactivity makes the compound an invaluable starting material for constructing complex molecular architectures, particularly in the synthesis of potential pharmaceutical agents and specialized organic materials.[4][5]

Physicochemical Properties

The fundamental physical and chemical properties of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 179055-93-7 | [6][7][8] |

| Molecular Formula | C₁₁H₁₀N₂O | [6][7] |

| Molecular Weight | 186.21 g/mol | [6][7] |

| Appearance | Typically a solid | [9] |

| Purity (Commercial) | ≥95-98% | [4][10] |

| Storage Conditions | Store at 4°C, under an inert atmosphere (e.g., Nitrogen) to prevent oxidation of the aldehyde moiety. | [10] |

Spectroscopic Profile: Structural Elucidation

The confirmation of the molecular structure of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides distinct signals that confirm the presence of each unique proton environment in the molecule. Based on analogous structures, the following chemical shifts (δ, ppm) are anticipated in a CDCl₃ solvent:

-

Aldehyde Proton (1H): A singlet appearing significantly downfield, typically around δ 9.9-10.1 ppm . This pronounced deshielding is a classic hallmark of an aldehyde proton, directly influenced by the electron-withdrawing nature of the carbonyl group.[11]

-

Aromatic Protons (4H): The protons on the benzaldehyde ring will appear in the aromatic region (δ 7.5-8.0 ppm ). Their splitting patterns (multiplets, doublets, triplets) will be complex due to their relative positions and coupling with each other.

-

Pyrazole Protons (2H): The two protons on the pyrazole ring will likely appear as distinct singlets in the region of δ 7.5-8.2 ppm .

-

N-Methyl Protons (3H): A sharp singlet corresponding to the three protons of the methyl group attached to the pyrazole nitrogen will be observed further upfield, typically around δ 3.9-4.1 ppm .

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum complements the ¹H NMR by identifying the unique carbon environments:

-

Aldehyde Carbonyl Carbon: A highly deshielded signal, expected in the range of δ 190-193 ppm .[12]

-

Aromatic & Pyrazole Carbons: A series of signals between δ 110-140 ppm .

-

N-Methyl Carbon: A signal in the upfield region, typically around δ 38-40 ppm .

Synthesis and Chemical Reactivity

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A robust and widely adopted method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is favored for its high efficiency and tolerance of various functional groups. The reaction couples an aryl halide with an organoboron species.[6]

Caption: Suzuki coupling synthesis of the target compound.

Exemplary Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromobenzaldehyde (1.0 eq), 1-Methyl-1H-pyrazole-4-boronic acid (1.1 eq), and a suitable base such as Potassium Carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as Toluene and Water (e.g., 4:1 ratio).

-

Catalyst Introduction: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq). The choice of catalyst and ligand is crucial for optimizing yield and minimizing side reactions.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous work-up to remove inorganic salts, and extract the product with an organic solvent (e.g., Ethyl Acetate). The crude product is then purified, typically by column chromatography on silica gel, to yield the pure compound.

Core Reactivity

The utility of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde stems from its two primary reactive sites, which can be addressed selectively or concurrently to build molecular complexity.

Caption: Key reactive sites and transformations.

-

Aldehyde Functionality: This is the most accessible reactive site. It readily undergoes nucleophilic addition, making it a prime location for introducing new substituents. Key transformations include forming imines followed by reduction (reductive amination) to create secondary or tertiary amines, and reacting with ylides (Wittig reaction) to form alkenes.

-

Pyrazole Ring: The pyrazole ring is relatively electron-rich and can undergo electrophilic aromatic substitution, although the substitution pattern is directed by the existing groups. This allows for late-stage functionalization, such as halogenation, to introduce further diversity into the molecule.

Applications in Drug Discovery and Materials Science

The structural motifs within this compound are highly relevant to modern chemical research.

-

Pharmaceutical Intermediate: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][13] This compound serves as an ideal starting point for synthesizing libraries of novel compounds for high-throughput screening. The benzaldehyde component can be elaborated into various pharmacophores that can modulate interactions with biological targets like enzymes and receptors.[4]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the pyrazole core is present in many commercial pesticides and herbicides. This compound can be used as a precursor to develop new crop protection agents.[3]

-

Materials Science: The conjugated system of the molecule can be extended through reactions at the aldehyde group to create novel dyes, polymers, or organic electronic materials with specific photophysical properties.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from oxidizing agents, as aldehydes can be susceptible to air oxidation over time.

Conclusion

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a high-value, versatile chemical intermediate with significant potential in synthetic chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and robust synthetic accessibility via methods like Suzuki coupling make it an attractive tool for chemists. The dual reactivity of the aldehyde and pyrazole moieties provides a rich platform for the design and synthesis of complex molecules for applications spanning from drug discovery to materials science.

References

- ChemicalBook. (n.d.). 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE synthesis.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubChem. (n.d.). 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde.

- Chem-Impex. (n.d.). 3-(1H-Pyrazol-1-ylmethyl)benzaldehyde.

- ChemScene. (n.d.). 3-(1h-Pyrazol-4-yl)benzaldehyde.

- Biosynth. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde | 179055-93-7.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).

- Matrix Scientific. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde.

- MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- LookChem. (n.d.). Cas 436086-89-4, 4-METHOXY-3-PYRAZOL-1-YLMETHYL-BENZALDEHYDE.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- Fine Chemicals BIOTEMAS. (2026). 4-Pyrazol-1-yl-benzaldehyde: Applications in Organic Synthesis & Chemical Manufacturing.

- Sigma-Aldrich. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR.

- MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Research Journal of Pharmacy and Technology. (2023). ADMET Properties, Bioactivity and Molecular Docking Studies of newly synthesized 5-(substituted phenyl)-3-(2(substituted) ethenyl-4,5-dihydro-1 H-pyrazole-1-carbaldehyde derivatives.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Cas 436086-89-4,4-METHOXY-3-PYRAZOL-1-YLMETHYL-BENZALDEHYDE | lookchem [lookchem.com]

- 6. 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. 179055-93-7 Cas No. | 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde | Matrix Scientific [matrixscientific.com]

- 9. 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

- 13. rjptonline.org [rjptonline.org]

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Pyrazole-Containing Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in drug design.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic applications of pyrazole-containing compounds. We will delve into the core mechanisms of action, present detailed experimental protocols for activity assessment, and explore the structure-activity relationships that govern the efficacy of these compounds across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

Introduction to the Pyrazole Core

First described by Ludwig Knorr in 1883, the pyrazole ring has since become a "privileged scaffold" in drug discovery.[1] Its derivatives are integral to a number of approved drugs, showcasing a wide spectrum of pharmacological activities.[3] The aromatic nature of the pyrazole ring, combined with its unique electronic distribution, allows it to serve as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility.[2] This versatility has led to the development of numerous pyrazole-based drugs with applications ranging from anti-inflammatory agents to targeted cancer therapies.[4]

Synthetic Strategies for the Pyrazole Nucleus

The synthesis of the pyrazole core is a well-established area of organic chemistry, with several robust methods available to medicinal chemists. The most common approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6] This method, often referred to as the Knorr pyrazole synthesis, allows for the creation of a wide variety of substituted pyrazoles by simply varying the starting materials.

Other notable synthetic routes include:

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne, providing a direct route to the pyrazole ring.[5]

-

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the pyrazole product, offering a highly efficient and atom-economical approach.[5][7]

-

From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines is another common method for pyrazole synthesis.[5][8]

dot graph "Knorr_Pyrazole_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"1,3-Dicarbonyl" [label="1,3-Dicarbonyl\nCompound"]; "Hydrazine" [label="Hydrazine\nDerivative"]; "Intermediate" [label="Hydrazone\nIntermediate", shape=ellipse, fillcolor="#FFFFFF"]; "Pyrazole" [label="Substituted\nPyrazole", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"1,3-Dicarbonyl" -> "Intermediate" [label="+"]; "Hydrazine" -> "Intermediate"; "Intermediate" -> "Pyrazole" [label="Cyclization\n(-H2O)"]; } Knorr Pyrazole Synthesis Workflow

Key Biological Activities and Mechanisms of Action

The broad spectrum of biological activities exhibited by pyrazole-containing compounds is a testament to their versatility.[9] Below, we explore some of the most significant therapeutic areas where pyrazoles have made an impact.

Anti-inflammatory Activity: COX Inhibition

Many pyrazole derivatives are potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][12]

Mechanism of Action: The anti-inflammatory drug Celecoxib, a diaryl-substituted pyrazole, is a selective inhibitor of COX-2.[10] Its sulfonamide side chain binds to a hydrophilic region near the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins.[11] This selectivity for COX-2 over COX-1 is a key feature that distinguishes it from non-selective NSAIDs, theoretically reducing the risk of gastrointestinal side effects.[12][13]

dot graph "COX2_Inhibition_by_Celecoxib" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];

"Arachidonic_Acid" [label="Arachidonic Acid"]; "COX2" [label="COX-2 Enzyme", shape=invhouse, fillcolor="#FBBC05"]; "Prostaglandins" [label="Pro-inflammatory\nProstaglandins"]; "Inflammation" [label="Pain &\nInflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Celecoxib" [label="Celecoxib", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "COX2" [label="substrate"]; "COX2" -> "Prostaglandins" [label="conversion"]; "Prostaglandins" -> "Inflammation" [label="mediates"]; "Celecoxib" -> "COX2" [label="inhibits", style=dashed, color="#EA4335"]; } Celecoxib's Mechanism of COX-2 Inhibition

Experimental Protocol: In Vitro COX-2 Inhibition Assay [14][15][16]

This protocol outlines a common method for assessing the in vitro COX-2 inhibitory activity of a test compound.

-

Preparation of Reagents:

-

Reaction Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

-

COX-2 Enzyme: Human recombinant COX-2.

-

Heme: As a cofactor for the enzyme.

-

Arachidonic Acid (AA) Solution: The substrate for the enzyme.

-

Test Compound: Dissolved in DMSO to the desired concentration.

-

1 M HCl: To stop the reaction.

-

Stannous Chloride: For the reduction of PGH2.

-

-

Assay Procedure:

-

In a suitable reaction vessel, combine 960 µL of reaction buffer, 10 µL of COX-2 enzyme, and 10 µL of heme.

-

Add 10 µL of the test compound solution and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of AA solution.

-

After a defined incubation period, stop the reaction by adding 50 µL of 1 M HCl.

-

Reduce the PGH2 product to PGF2α by adding 100 µL of stannous chloride.

-

-

Quantification:

-

The amount of PGF2α produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Enzyme Activity - Absorbance of Inhibitor) / Absorbance of Enzyme Activity] x 100.[17]

-

Anticancer Activity: Kinase Inhibition

Pyrazole derivatives have emerged as a significant class of anticancer agents, with many acting as inhibitors of protein kinases.[18] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: The pyrazole-containing drug Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2).[19] The JAK-STAT signaling pathway is involved in cell proliferation, differentiation, and survival.[20][21] By inhibiting JAK1 and JAK2, Ruxolitinib blocks the phosphorylation of STAT proteins, preventing their translocation to the nucleus and the subsequent transcription of genes involved in cell growth and survival.[20][22] This mechanism makes it an effective treatment for certain types of myelofibrosis and polycythemia vera.[20]

dot graph "JAK_STAT_Inhibition_by_Ruxolitinib" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];

"Cytokine" [label="Cytokine"]; "Receptor" [label="Cytokine Receptor"]; "JAK" [label="JAK1/JAK2", shape=invhouse, fillcolor="#FBBC05"]; "STAT" [label="STAT"]; "pSTAT" [label="p-STAT (dimer)"]; "Nucleus" [label="Nucleus", shape=cylinder]; "Gene_Expression" [label="Gene Expression\n(Proliferation, Survival)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ruxolitinib" [label="Ruxolitinib", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cytokine" -> "Receptor"; "Receptor" -> "JAK" [label="activates"]; "JAK" -> "STAT" [label="phosphorylates"]; "STAT" -> "pSTAT"; "pSTAT" -> "Nucleus" [label="translocates to"]; "Nucleus" -> "Gene_Expression" [label="regulates"]; "Ruxolitinib" -> "JAK" [label="inhibits", style=dashed, color="#EA4335"]; } Ruxolitinib's Inhibition of the JAK-STAT Pathway[23]

Experimental Protocol: MTT Assay for Cytotoxicity [24][25][26]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole-containing test compound in culture medium.

-

Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[24]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[24]

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial and antifungal properties.[27][28][29][30][31]

Mechanism of Action: The specific mechanisms of antimicrobial action for many pyrazole compounds are still under investigation, but some have been shown to inhibit essential bacterial enzymes, such as DNA gyrase.[29] Others may disrupt the cell membrane or interfere with metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test [32][33][34][35][36]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[34][35]

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth.

-

-

Serial Dilution:

-

Perform a serial two-fold dilution of the pyrazole test compound in a 96-well microtiter plate containing broth.[34]

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.[34]

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[32]

-

-

Reading Results:

-

After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in a well that remains clear.[32]

-

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrazole-containing compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[37][38][39] SAR studies are crucial for optimizing the potency and selectivity of these compounds.

For example, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, specific structural features were found to be essential for high-affinity binding to the CB1 receptor:

-

A para-substituted phenyl ring at the 5-position.[37]

-

A carboxamido group at the 3-position.[37]

-

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[37]

| Compound | R1 (Position 1) | R3 (Position 3) | R5 (Position 5) | CB1 Receptor Affinity (Ki, nM) |

| 1 | 2,4-Dichlorophenyl | Piperidinyl carboxamide | 4-Chlorophenyl | 2.5 |

| 2 | 2,4-Dichlorophenyl | Piperidinyl carboxamide | 4-Iodophenyl | 1.8 |

| 3 | 2,4-Dichlorophenyl | Piperidinyl carboxamide | 4-Bromophenyl | 2.1 |

| 4 | 2,4-Dichlorophenyl | N-Cyclopropyl carboxamide | 4-Chlorophenyl | 15.6 |

| 5 | Phenyl | Piperidinyl carboxamide | 4-Chlorophenyl | 45.2 |

Data adapted from relevant SAR studies.[37][38][39]

Pyrazole-Containing Compounds in Drug Discovery and Development

The success of the pyrazole scaffold is evident in the number of approved drugs that incorporate this heterocyclic ring.[3]

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor used for the treatment of arthritis and pain.[13]

-

Rimonabant (Acomplia®): A cannabinoid receptor antagonist previously used as an anti-obesity drug.[4]

-

Sildenafil (Viagra®): While not a simple pyrazole, its core structure is a pyrazolo[4,3-d]pyrimidinone, used for erectile dysfunction.

-

Ruxolitinib (Jakafi®): A JAK1/JAK2 inhibitor for the treatment of myelofibrosis.[19]

Future Perspectives and Conclusion

The pyrazole core continues to be a highly valuable scaffold in the design and development of new therapeutic agents.[40][41] Its synthetic accessibility and the ability to modulate its biological activity through substitution make it an attractive starting point for drug discovery programs. Future research will likely focus on exploring novel pyrazole derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of pyrazole-based compounds for new therapeutic targets, such as neurodegenerative diseases and viral infections, is also a promising area of investigation.[42]

References

-

Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubsOnline. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PURE. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

-

“Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]

-

Celecoxib. National Institutes of Health. Available at: [Link]

-

The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. National Institutes of Health. Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Sci-Hub. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available at: [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. Available at: [Link]

-

Ruxolitinib Mechanism of Action Action Pathway. PathWhiz. Available at: [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health. Available at: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

-

What is the mechanism of Celecoxib?. Patsnap. Available at: [Link]

-

The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. Spandidos Publications. Available at: [Link]

-

Celecoxib. Wikipedia. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available at: [Link]

-

Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome. American Society of Hematology. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Available at: [Link]

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

-

The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Available at: [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. Available at: [Link]

-

Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in... ResearchGate. Available at: [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. Available at: [Link]

-